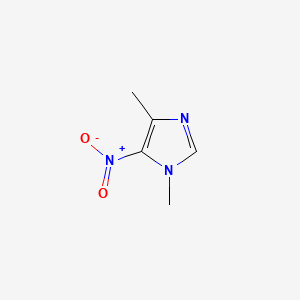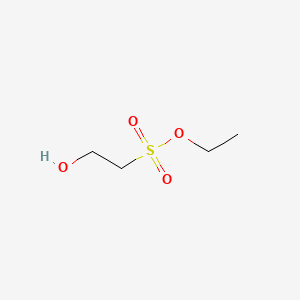
Fluoranthen-3-ol
Übersicht
Beschreibung
Fluoranthene-3-ol (FA3O) is a naturally occurring compound that is a member of the polycyclic aromatic hydrocarbon (PAH) family. It is an important component of the environment and is found in the atmosphere, soil, and water. It is also found in many food products and is an important industrial chemical. FA3O has a wide range of applications in scientific research due to its unique properties and its ability to interact with other compounds.
Wissenschaftliche Forschungsanwendungen
Fluoranthen-3-ol has been used in a variety of scientific research applications. It has been used in studies of the effects of PAHs on the environment, as well as in studies of the effects of PAHs on human health. It has also been used in studies of the effects of PAHs on plants, animals, and microorganisms. In addition, Fluoranthen-3-ol has been used in studies of the mechanisms of action of PAHs, as well as in studies of the effects of PAHs on the immune system.
Wirkmechanismus
The mechanism of action of Fluoranthen-3-ol is not fully understood. However, it is believed that Fluoranthen-3-ol binds to specific receptors on cells, which then triggers a cascade of biochemical reactions that result in the production of various molecules, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). These molecules are then able to interact with other molecules, such as DNA and proteins, and cause cellular damage.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Fluoranthen-3-ol are not fully understood. However, it is believed that Fluoranthen-3-ol can cause oxidative stress, which can lead to DNA damage and cell death. In addition, Fluoranthen-3-ol has been shown to cause inflammation, which can lead to tissue damage and organ dysfunction. It has also been shown to affect the expression of certain genes, which can lead to changes in gene expression and the development of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Fluoranthen-3-ol in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, Fluoranthen-3-ol is relatively safe to use in laboratory experiments as it does not produce any toxic byproducts. However, there are some limitations to using Fluoranthen-3-ol in laboratory experiments, such as the fact that it is not very stable and can degrade over time.
Zukünftige Richtungen
The future directions for Fluoranthen-3-ol are numerous. One potential future direction is to explore its potential as a therapeutic agent. Fluoranthen-3-ol has been shown to have anti-inflammatory and antioxidant properties, which could potentially be used to treat various diseases. In addition, further research is needed to better understand the mechanisms of action of Fluoranthen-3-ol and to develop better methods for synthesizing it. Finally, further research is needed to explore the potential of Fluoranthen-3-ol as a diagnostic tool, as well as to develop methods for detecting and quantifying it in the environment.
Eigenschaften
IUPAC Name |
fluoranthen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWYZWVBXAOHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170406 | |
| Record name | Fluoranthen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoranthen-3-ol | |
CAS RN |
17798-09-3 | |
| Record name | Fluoranthen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017798093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate](/img/structure/B1329895.png)






![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)



